molecular formula C13H22BrF2NO B14210459 4-(9,9-Difluoro-1-bicyclo[6.1.0]nonanyl)morpholine;hydrobromide CAS No. 823178-58-1

4-(9,9-Difluoro-1-bicyclo[6.1.0]nonanyl)morpholine;hydrobromide

Cat. No.: B14210459
CAS No.: 823178-58-1
M. Wt: 326.22 g/mol
InChI Key: JBVGWXVAYWOBSM-UHFFFAOYSA-N
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Description

4-(9,9-Difluoro-1-bicyclo[6.1.0]nonanyl)morpholine;hydrobromide is a chemical compound known for its unique bicyclic structure and the presence of fluorine atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(9,9-Difluoro-1-bicyclo[6.1.0]nonanyl)morpholine;hydrobromide typically involves the following steps:

    Formation of the bicyclic nonane structure: This step involves the cyclization of appropriate precursors to form the bicyclo[6.1.0]nonane core.

    Introduction of fluorine atoms: Fluorination is achieved using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.

    Attachment of the morpholine ring: This is done through nucleophilic substitution reactions where the morpholine ring is introduced to the bicyclic structure.

    Formation of the hydrobromide salt: The final step involves the reaction of the compound with hydrobromic acid to form the hydrobromide salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(9,9-Difluoro-1-bicyclo[6.1.0]nonanyl)morpholine;hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

4-(9,9-Difluoro-1-bicyclo[6.1.0]nonanyl)morpholine;hydrobromide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of biological pathways and mechanisms due to its unique structure.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(9,9-Difluoro-1-bicyclo[6.1.0]nonanyl)morpholine;hydrobromide involves its interaction with specific

Properties

CAS No.

823178-58-1

Molecular Formula

C13H22BrF2NO

Molecular Weight

326.22 g/mol

IUPAC Name

4-(9,9-difluoro-1-bicyclo[6.1.0]nonanyl)morpholine;hydrobromide

InChI

InChI=1S/C13H21F2NO.BrH/c14-13(15)11-5-3-1-2-4-6-12(11,13)16-7-9-17-10-8-16;/h11H,1-10H2;1H

InChI Key

JBVGWXVAYWOBSM-UHFFFAOYSA-N

Canonical SMILES

C1CCCC2(C(C2(F)F)CC1)N3CCOCC3.Br

Origin of Product

United States

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